Chloroquine Chloroquine Chloroquine is a 4-aminoquinoline with antimalarial, anti-inflammatory, and potential chemosensitization and radiosensitization activities. Although the mechanism is not well understood, chloroquine is shown to inhibit the parasitic enzyme heme polymerase that converts the toxic heme into non-toxic hemazoin, thereby resulting in the accumulation of toxic heme within the parasite. This agent may also interfere with the biosynthesis of nucleic acids. Chloroquine's potential chemosensitizing and radiosensitizing activities in cancer may be related to its inhibition of autophagy, a cellular mechanism involving lysosomal degradation that minimizes the production of reactive oxygen species (ROS) related to tumor reoxygenation and tumor exposure to chemotherapeutic agents and radiation.
Chloroquine is an aminoquinoline used for the prevention and therapy of malaria. It is also effective in extraintestinal amebiasis and as an antiinflammatory agent for therapy of rheumatoid arthritis and lupus erythematosus. Chloroquine is not associated with serum enzyme elevations and is an extremely rare cause of clinically apparent acute liver injury.
Chloroquine, also known as chlorochin or aralen, belongs to the class of organic compounds known as 4-aminoquinolines. These are organic compounds containing an amino group attached to the 4-position of a quinoline ring system. Chloroquine is a drug which is used for the suppressive treatment and for acute attacks of malaria due to p. vivax, p. malariae, p. ovale, and susceptible strains of p. falciparum, second-line agent in treatment of rheumatoid arthritis. Chloroquine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Chloroquine has been detected in multiple biofluids, such as urine and blood. Within the cell, chloroquine is primarily located in the cytoplasm and membrane (predicted from logP). Chloroquine can be converted into hydroxychloroquine. Chloroquine is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 54-05-7
VCID: VC0515605
InChI: InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)
SMILES: CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Molecular Formula: C18H26ClN3
Molecular Weight: 319.9 g/mol

Chloroquine

CAS No.: 54-05-7

Inhibitors

VCID: VC0515605

Molecular Formula: C18H26ClN3

Molecular Weight: 319.9 g/mol

Purity: 98%

Chloroquine - 54-05-7

CAS No. 54-05-7
Product Name Chloroquine
Molecular Formula C18H26ClN3
Molecular Weight 319.9 g/mol
IUPAC Name 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine
Standard InChI InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)
Standard InChIKey WHTVZRBIWZFKQO-UHFFFAOYSA-N
SMILES CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Canonical SMILES CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Colorform WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER
Colorless crystals
Melting Point 87-89.5
87 °C
289°C
Physical Description Solid
Description Chloroquine is a 4-aminoquinoline with antimalarial, anti-inflammatory, and potential chemosensitization and radiosensitization activities. Although the mechanism is not well understood, chloroquine is shown to inhibit the parasitic enzyme heme polymerase that converts the toxic heme into non-toxic hemazoin, thereby resulting in the accumulation of toxic heme within the parasite. This agent may also interfere with the biosynthesis of nucleic acids. Chloroquine's potential chemosensitizing and radiosensitizing activities in cancer may be related to its inhibition of autophagy, a cellular mechanism involving lysosomal degradation that minimizes the production of reactive oxygen species (ROS) related to tumor reoxygenation and tumor exposure to chemotherapeutic agents and radiation.
Chloroquine is an aminoquinoline used for the prevention and therapy of malaria. It is also effective in extraintestinal amebiasis and as an antiinflammatory agent for therapy of rheumatoid arthritis and lupus erythematosus. Chloroquine is not associated with serum enzyme elevations and is an extremely rare cause of clinically apparent acute liver injury.
Chloroquine, also known as chlorochin or aralen, belongs to the class of organic compounds known as 4-aminoquinolines. These are organic compounds containing an amino group attached to the 4-position of a quinoline ring system. Chloroquine is a drug which is used for the suppressive treatment and for acute attacks of malaria due to p. vivax, p. malariae, p. ovale, and susceptible strains of p. falciparum, second-line agent in treatment of rheumatoid arthritis. Chloroquine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Chloroquine has been detected in multiple biofluids, such as urine and blood. Within the cell, chloroquine is primarily located in the cytoplasm and membrane (predicted from logP). Chloroquine can be converted into hydroxychloroquine. Chloroquine is a potentially toxic compound.
Purity 98%
Related CAS 56598-66-4
Shelf Life Stable to heat in solutions of pH 4.0 to 6.5 /Chloroquine Diphosphate/
SENSITIVE TO LIGHT. /PHOSPHATE/
SENSITIVE TO LIGHT. /SULFATE/
Solubility VERY SLIGHTLY SOL IN WATER; SOL IN DIL ACIDS, CHLOROFORM, ETHER
Insoluble in alcohol, benzene, chloroform, ether.
In water, 0.14 mg/L at 25 °C (est)
1.75e-02 g/L
Synonyms Aralen
Arechine
Arequin
Chingamin
Chlorochin
Chloroquine
Chloroquine Sulfate
Chloroquine Sulphate
Khingamin
Nivaquine
Sulfate, Chloroquine
Sulphate, Chloroquine
Vapor Pressure 5.0X10-9 mm Hg at 25 °C (est)
Reference 1: Mebazaa A, Kenani N, Ghariani N, Denguezli M, Sriha B, Belajouza C, Nouira R. Eosinophilic annular erythema responsive to chloroquin. Eur J Dermatol. 2009 Jan-Feb;19(1):84-5. doi: 10.1684/ejd.2008.0558. PubMed PMID: 19171544.

2: Rintelen B, Andel I, Sautner J, Leeb BF. Leflunomide/chloroquin combination therapy in rheumatoid arthritis: a pilot study. Clin Rheumatol. 2006 Jul;25(4):557-9. Epub 2006 Jan 4. PubMed PMID: 16391893.

3: Puri AS, Rawal KK, Gupta R, Broor SL. Precipitation of acute intermittent porphyria by chloroquin. Indian Pediatr. 1996 Mar;33(3):241-3. PubMed PMID: 8772850.

4: Djehiche B, Segalen J, Chambon Y. Inhibition of autophagy of fetal rabbit gonoducts by puromycin, tunicamycin and chloroquin in organ culture. Tissue Cell. 1996 Feb;28(1):115-21. PubMed PMID: 8907731.

5: Singh PS. Modified antimalarial treatment for chloroquin resistant plasmodium falciparum infection. J Assoc Physicians India. 1995 Jan;43(1):72-3. PubMed PMID: 9282660.

6: Sogani RK, Sharma DK, Gupta V. Cardiovascular collapse following small dose of chloroquin in healthy young adult. J Assoc Physicians India. 1986 Jul;34(7):534. PubMed PMID: 3759895.

7: Turner GD. Kenyan chloroquin, fansidar and quninine resistant P. Falciparum. Cent Afr J Med. 1984 Jul;30(7):136-7. PubMed PMID: 6386173.

8: Holvay E. [Prolonged low-dose chloroquin therapy of porphyria cutanea tarda]. Orv Hetil. 1981 Jul 26;122(30):1839-42. Hungarian. PubMed PMID: 7301351.

9: Cramers M, Jepsen LV. Porphyria variegata: failure of chloroquin treatment. Acta Derm Venereol. 1980;60(1):89-91. PubMed PMID: 6153849.

10: Khilnani G, Swaroop AK, Goyal RK, Mathur RN. Extra pyramidal reactions due to chloroquin and phenothiazines. J Assoc Physicians India. 1979 Aug;27(8):731-4. PubMed PMID: 541338.
PubChem Compound 2719
Last Modified Nov 11 2021
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